Fluoroacetaldehyde

Description

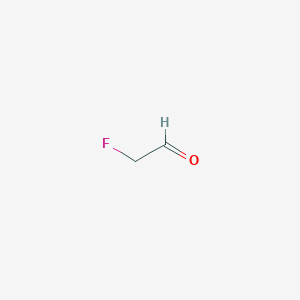

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWYJJLVYDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165621 | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-46-3 | |

| Record name | Acetaldehyde, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Fluoroacetaldehyde

Chemoenzymatic and Biocatalytic Synthesis Routes

The convergence of chemical and enzymatic strategies provides powerful and selective methods for producing fluoroacetaldehyde. These routes leverage the specificity of enzymes to overcome challenges inherent in traditional organic synthesis.

Enzymatic pathways offer highly specific and efficient means to generate this compound. A notable example is found in the bacterium Streptomyces cattleya, which naturally produces fluorinated metabolites. researchgate.net In this organism, this compound is a key intermediate in the biosynthesis of both fluoroacetate (B1212596) and 4-fluorothreonine (B18676). researchgate.netfluorideresearch.orgresearchgate.net The generation of this compound is the culmination of a multi-step enzymatic cascade. The process is initiated by the fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond. nih.govresearchgate.net The pathway proceeds through several phosphorylated intermediates, ultimately yielding 5-fluoro-5-deoxy-ribulose-1-phosphate (5-FDRulP). researchgate.netresearchgate.net The final step involves the cleavage of 5-FDRulP by an aldolase (B8822740) enzyme in a retro-aldol reaction to release this compound. researchgate.netresearchgate.net

Another chemoenzymatic approach involves the in situ generation of this compound from a simpler precursor. Researchers have successfully used the wild-type methanol (B129727) alcohol oxidase from Pichia pastoris (PpAO) to oxidize fluoroethanol, thereby producing this compound directly within the reaction mixture for subsequent enzymatic transformations. researchgate.netchemrxiv.org This method is particularly useful in multi-enzyme cascade reactions where the direct handling of the volatile and reactive this compound is undesirable. chemrxiv.org

Furthermore, enzymes such as L-threonine transaldolases (LTTAs) and L-threonine aldolases (LTAs) utilize this compound as a substrate to synthesize valuable fluorinated amino acids like 4-fluoro-L-threonine, highlighting the importance of efficient enzymatic routes to this aldehyde. wisc.edunih.gov

Biotransformation pathways in microorganisms are central to the biological production of this compound. The most well-characterized pathway is the one reconstituted from Streptomyces cattleya. researchgate.netrhea-db.org This pathway serves as a prime example of how a cell can convert a simple inorganic fluoride (B91410) ion into a functionalized organic molecule. researchgate.net

The complete biotransformation has been validated in vitro by combining five overexpressed enzymes to convert fluoride ion into 4-fluorothreonine, a process in which this compound is the critical penultimate intermediate. researchgate.net The key steps in this pathway are:

Fluorination: A fluorinase enzyme acts on S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.net

Phosphorylation: A purine (B94841) nucleoside phosphorylase (PNP) converts 5'-FDA to 5-fluoro-5-deoxy-ribose-1-phosphate (5-FDRP). researchgate.netresearchgate.net

Isomerization: An isomerase transforms 5-FDRP into 5-fluoro-5-deoxy-ribulose-1-phosphate (5-FDRulP). researchgate.netipp.pt

Aldol (B89426) Cleavage: An aldolase catalyzes a retro-aldol reaction, cleaving 5-FDRulP to generate this compound and dihydroxyacetone phosphate (B84403) (DHAP). researchgate.net

This multi-enzyme system demonstrates the power of biotransformation to construct complex molecules from simple starting materials under mild, aqueous conditions. researchgate.net

Enzymatic Approaches for this compound Generation

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound

The synthesis of this compound labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F]FCH₂CHO) is crucial for the development of radiotracers for Positron Emission Tomography (PET).

The radiosynthesis of [¹⁸F]this compound typically involves a two-step, one-pot procedure starting from a suitable precursor. snmjournals.org The common strategy is to first perform a nucleophilic substitution on a di-functionalized precursor with no-carrier-added [¹⁸F]fluoride, followed by an oxidation step.

| Precursor | Intermediate | Radiochemical Yield (Step 1) | Oxidation Yield (Step 2) | Overall Yield | Reference |

| Ethylene (B1197577) di-p-toluenesulfonate | [¹⁸F]Fluoroethyltosylate | 75-88% | 42-64% | 31-56% | snmjournals.org |

| 1,2-ethylene glycol-bis-tosylate | [¹⁸F]Fluoroethyltosylate | 77-82% | - | - | rsc.org |

This table is interactive. Click on the headers to sort.

To ensure reproducibility, minimize radiation exposure to chemists, and facilitate translation to clinical production under Good Manufacturing Practice (GMP), the radiosynthesis of [¹⁸F]this compound has been fully automated. nih.govnih.govresearchgate.net Customized commercial synthesis modules, such as the GE TRACERlab FX-FN, have been developed for this purpose. researchgate.netnih.gov

The automated process, which uses a commercially available precursor, allows for the use of high starting levels of radioactivity. nih.govnih.gov The system not only automates the synthesis of [¹⁸F]this compound but can also be programmed to perform a subsequent radiolabeling reaction, such as the reductive alkylation of a protein, in the same module. nih.gov This integration streamlines the production of complex radiolabeled biomolecules. nih.govnih.gov

| Parameter | Value | Reference |

| Synthesis Module | Customized GE TRACERlab FX-FN | nih.gov |

| Starting [¹⁸F]Fluoride Activity | 35 - 40 GBq | nih.govresearchgate.net |

| Synthesis Time | 45 min | nih.govnih.govresearchgate.net |

| Radiochemical Yield (RCY) | 26% ± 3 (decay-corrected) | nih.govnih.govresearchgate.net |

| Key Benefit | Reproducibility, minimized exposure, GMP translation | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Precursor-Based Radiosynthesis Strategies

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. acs.orgijnc.ir

Biocatalytic and chemoenzymatic routes for producing this compound align well with several green chemistry principles:

Use of Catalysis: Enzymatic syntheses employ biocatalysts that are highly efficient and specific. acs.org The use of enzymes like aldolases or oxidases avoids the need for stoichiometric, and often toxic, chemical reagents. fluorideresearch.orgresearchgate.net

Benign Solvents: Many enzymatic reactions, including the biotransformation pathway in S. cattleya, are performed in water under mild temperature and pH conditions, reducing the need for volatile and hazardous organic solvents. researchgate.netacs.org

Reduction of Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, which simplifies synthetic schemes and reduces waste. acs.org The direct enzymatic generation of this compound from 5-FDRulP is an example of a highly selective reaction that does not require protecting group chemistry. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Enzymatic cascade reactions, such as the multi-step biotransformation to this compound, can be highly atom-economical as they are part of an integrated biological pathway. researchgate.netresearchgate.net

These biocatalytic methods present a greener alternative to some traditional organic syntheses which might employ harsh oxidizing agents or require multi-step processes with protecting groups, thereby generating more waste. The use of the fluorinase enzyme, in particular, represents a remarkably green approach to fluorination, as it utilizes inorganic fluoride, a readily available and less hazardous fluorine source compared to reagents used in conventional organofluorine chemistry. researchgate.net

Fundamental Chemical Reactivity and Reaction Mechanisms of Fluoroacetaldehyde

Mechanistic Studies of Aldehyde Reactivity in Fluoroacetaldehyde

The presence of a fluorine atom on the α-carbon significantly influences the chemical reactivity of the carbonyl group in this compound. This electronegative atom alters the electron distribution within the molecule, impacting its interactions with other chemical species. ekb.egallstudiesjournal.com

The carbonyl group in aldehydes and ketones is polarized, with the carbon atom carrying a partial positive charge and the oxygen atom a partial negative charge. savemyexams.comsavemyexams.com This makes the carbonyl carbon susceptible to attack by nucleophiles. savemyexams.comsavemyexams.com In this compound, the strong electron-withdrawing nature of the fluorine atom further increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic addition. allstudiesjournal.com

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. savemyexams.com This intermediate is then protonated to yield the final addition product. savemyexams.comsavemyexams.com

General Mechanism of Nucleophilic Addition to this compound:

Step 1: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound.

Step 2: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 3: The negatively charged oxygen atom is protonated by a proton source (e.g., water or acid) to give the final alcohol product.

Studies have explored the transition state structures of nucleophilic addition reactions involving this compound. mpg.deresearchgate.net These investigations provide insights into the energetics and geometry of the reaction pathway.

Aldol (B89426) reactions are a cornerstone of organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. While the direct aldol reaction of fluoroacetate (B1212596) presents challenges, researchers have developed methodologies using masked forms of fluoroacetate, such as fluoromalonic acid halfthioesters, to achieve highly stereoselective aldol reactions under organocatalytic conditions. nih.gov This approach has been successfully extended to formal aldol reactions with this compound. nih.gov

Furthermore, organocatalyzed direct aldol reactions of aldehydes with fluoroacetone (B1215716) have been studied in aqueous media. nih.govsigmaaldrich.com These reactions demonstrate high regio- and enantioselectivities, with the reaction preferentially occurring at the methyl group of fluoroacetone in water, while in THF, the reaction favors the fluoromethyl group. nih.gov This highlights the significant influence of the solvent on the regioselectivity of aldol reactions involving fluorinated carbonyl compounds.

Nucleophilic Addition Reactions Involving the Carbonyl Group

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its environmental fate and biological interactions. Aldehydes, in general, can be unstable and prone to polymerization. google.com The high reactivity of this compound suggests it may undergo various degradation reactions. fluoropharm.com

The hydrolytic stability of a compound refers to its ability to resist chemical decomposition in the presence of water. ademinsa.com In aqueous solutions, aldehydes can exist in equilibrium with their hydrate (B1144303) form (a geminal diol). The degradation of 5-fluorouracil (B62378) in aqueous solutions has been shown to produce this compound as an intermediate. researchgate.netresearchgate.net This occurs through the breakdown of an intermediate, 2-fluoro-3-oxopropanoic acid, which readily loses carbon dioxide. researchgate.netresearchgate.net In the presence of Tris buffer, this compound can react to form stable oxazolidine (B1195125) adducts. researchgate.netresearchgate.net

The thermal decomposition of trithis compound (B10831) has been studied, revealing a radical chain mechanism initiated by a first-order process and terminated by a second-order recombination of trifluoromethyl radicals. cdnsciencepub.com While this study focuses on the trifluoro- analogue, it provides a potential model for understanding the high-temperature decomposition of this compound.

This compound is a key intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine (B18676) in the bacterium Streptomyces cattleya. researchgate.netresearchgate.netresearchgate.netasm.orgwikipedia.org In this organism, an NAD+-dependent this compound dehydrogenase catalyzes the oxidation of this compound to fluoroacetate. asm.orgwikipedia.org This enzyme exhibits a pH optimum of 9 and a temperature optimum of 45°C. asm.org The enzyme's activity is inhibited by iodoacetamide (B48618) and Cu2+ ions, suggesting the presence of an active-site thiol. asm.org Interestingly, chloroacetaldehyde (B151913) appears to inactivate the enzyme, likely through alkylation of the active-site thiol, a reaction not observed with this compound due to the poor leaving group ability of fluoride (B91410). asm.org

This compound also serves as a substrate for a PLP-dependent transaldolase in S. cattleya, which converts it to 4-fluorothreonine. researchgate.net The interaction of this compound with biological molecules like DNA and proteins has been noted, which has implications for its cellular effects.

Environmentally, fluoroacetate, a product of this compound oxidation, can be degraded by various microorganisms. nih.gov This degradation is a crucial process for environmental remediation. researchgate.netnih.gov Both aerobic and anaerobic microbial degradation pathways for fluoroacetate have been identified. nih.gov For instance, some bacteria can break the strong carbon-fluorine bond, a critical step in detoxification. nih.govresearchgate.net

Hydrolytic Stability and Decomposition Mechanisms

Tautomerism and Isomerization Dynamics

Tautomerism is a form of isomerism where isomers of organic compounds can readily interconvert, most commonly through the migration of a hydrogen atom. researchgate.net For aldehydes and ketones, this is known as keto-enol tautomerism, where an equilibrium exists between the keto form (the aldehyde or ketone) and the enol form (an alkene-alcohol). ekb.egmasterorganicchemistry.com

Computational studies have investigated the keto-enol equilibrium of 2-fluoroacetaldehyde. ekb.egresearchgate.netscinito.aiekb.eg These studies consistently show that the keto form of this compound is more stable than its enol tautomer. ekb.egscinito.aiekb.eg High-level ab initio calculations estimated the relative stability of the enol form to be 10.27 ± 0.39 kcal mol−1 higher in energy than the keto form. researchgate.net

The stability and structural features of different conformers of both the keto and enol forms of 2-fluoroacetaldehyde have been analyzed using Density Functional Theory (DFT). ekb.egekb.eg These studies indicate that for the keto form, a specific conformer (I-conformer) exhibits greater stability, which is attributed to a negative hyperconjugative effect involving the lone pair of the oxygen atom. ekb.eg The conformational energies of the 2-fluoroacetaldehyde enol have also been studied in the context of internal hydrogen bonding. acs.org

The position of the keto-enol equilibrium can be influenced by factors such as solvent polarity. chemrxiv.orgresearchgate.net For example, in the case of trithis compound p-tolylhydrazone, the hydrazono-azo tautomeric equilibrium is solvent-dependent. vanderbilt.edu While not a direct study of this compound's keto-enol tautomerism, it illustrates the general principle of solvent effects on such equilibria.

Keto-Enol Equilibria of this compound

Like most simple aldehydes, the keto-enol equilibrium for this compound heavily favors the keto tautomer. ekb.egresearchgate.net The strong electronegativity of the fluorine atom significantly influences the physicochemical properties of the molecule, including the stability of its tautomeric forms. ekb.eg

Computational studies, employing high-level ab initio and density functional theory (DFT) methods, have consistently shown the keto form of this compound to be substantially more stable than its enol counterpart. ekb.egresearchgate.net A focal-point analysis using advanced computational techniques calculated the relative stability of the enol form to be 10.27 ± 0.39 kcal/mol higher in energy than the keto form. researchgate.net This significant energy difference indicates that the population of the enol tautomer at equilibrium is exceptionally small under standard conditions.

Further computational investigations using various DFT functionals (such as LC-wPBE, B3LYP, and M06-2X) with the 6-311++G(d,p) basis set corroborate these findings. ekb.eg These studies confirm the greater stability of the keto form over the enol form. ekb.eg The energy difference between the most stable conformer of the keto form and the most stable conformer of the enol form was calculated to be on the order of 10-11 kcal/mol, depending on the level of theory used. ekb.eg For example, at the LC-wPBE/6-311++G(d,p) level of theory, the relative energy of the most stable enol conformer is 11.07 kcal/mol higher than the most stable keto conformer. ekb.eg

The stability of the keto form is partly attributed to negative hyperconjugation effects, specifically interactions such as the delocalization of the lone pair electrons of the oxygen atom into the antibonding orbitals of adjacent C-H and C-C bonds (LP(O) → σ(C-H) and LP(O) → σ(C-C)). ekb.eg

The table below summarizes the calculated relative energies of the enol form of this compound compared to the keto form from different computational studies.

Table 1: Calculated Relative Energy of this compound Enol

| Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| CCSD(T)/CBS | 10.27 ± 0.39 | researchgate.net |

| LC-wPBE/6-311++G(d,p) | 11.07 | ekb.eg |

| M062X/6-311++G(d,p) | 10.51 | ekb.eg |

This table presents the energy of the enol tautomer relative to the more stable keto tautomer. A positive value indicates the energy by which the enol is less stable.

Computational and Theoretical Chemistry of Fluoroacetaldehyde

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of fluoroacetaldehyde. basquequantum.eus These studies involve the application of quantum mechanics principles to understand the distribution of electrons within the molecule and how this distribution influences its chemical nature.

Molecular orbital (MO) analysis is a cornerstone of understanding the bonding in this compound. Theoretical studies have confirmed that a hyperconjugative electron-delocalization mechanism is a primary factor influencing the conformational preferences of the molecule. researchgate.netoup.comoup.com This involves the interaction between the σ-like orbital of the CH₂F group and the π* orbital of the C=O group. researchgate.net Specifically, the interaction between the occupied bonding orbital σ(C-H) or σ(C-F) and the unoccupied anti-bonding orbital π*(C=O) plays a crucial role.

Natural Bond Orbital (NBO) analysis further quantifies these interactions, revealing charge transfers between donor and acceptor orbitals. researchgate.net For this compound, significant charge transfers are observed from the σ(C-H) and σ(C-F) bonds to the π*(C=O) orbital. researchgate.net The energy of these interactions contributes significantly to the stability of certain conformations. researchgate.net For instance, the HOMO-2 molecular orbitals for the conformers of this compound show these hyperconjugative characteristics. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict reactivity. wikipedia.orgucsb.edulibretexts.org In this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter, with a larger gap indicating greater molecular stability. ekb.eg

Computational studies using Density Functional Theory (DFT) have been employed to calculate the energies of these frontier orbitals for different conformers of fluoroacetaldenyde. ekb.egekb.eg The I-conformer, which is a more stable form, exhibits the largest HOMO-LUMO gap, consistent with the principle of maximum hardness. ekb.eg This suggests that the I-conformer is less reactive compared to other conformers. ekb.eg The distribution of these frontier orbitals across the molecule provides insights into the sites most susceptible to nucleophilic or electrophilic attack. ucsb.edu

Molecular Orbital Analysis and Bonding Characteristics

Conformational Analysis and Energetics

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-C single bond. Conformational analysis investigates the relative stabilities of these different forms and the energy barriers between them.

Theoretical calculations have identified two primary stable conformations for this compound in the ground state: a cis form, where the fluorine atom and the aldehydic hydrogen eclipse each other (F-C-C=O dihedral angle of 0°), and a trans form (F-C-C=O dihedral angle of 180°). researchgate.netpsu.edu Multiple ab initio studies have consistently shown the cis conformer to be more stable than the trans conformer. researchgate.netscispace.com The energy difference between these two forms has been calculated at various levels of theory, with values around 1.4 kcal/mol. psu.edu

The interconversion between the cis and trans conformers proceeds through a rotational transition state. The barrier to internal rotation around the C-C bond has been calculated to be approximately 4.95 kcal/mol. psu.edu This relatively low barrier suggests that at ambient temperatures, both conformers can exist in equilibrium, although the cis form is predominant.

Hyperconjugation is a key factor driving the preference for the cis conformation in this compound. researchgate.netoup.comoup.com This stabilizing interaction involves the delocalization of electrons from the filled σ orbitals of the C-H and C-F bonds into the empty π* orbital of the carbonyl group. Quantitative analysis has shown that the effects of hyperconjugation are more significant in the cis conformation compared to the trans conformation. researchgate.netoup.com This enhanced stabilization in the cis form is a major contributor to its lower energy. oup.com

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. libretexts.orgusc.edu For this compound, the PES for rotation around the C-C bond illustrates the energy changes as the F-C-C=O dihedral angle varies. psu.edupsu.edu

The PES for this compound shows distinct energy minima corresponding to the stable cis and trans conformers. psu.edu The cis conformer represents the global minimum on this surface. psu.edu The transition state for the interconversion between these isomers is represented by a saddle point on the PES. libretexts.org The mapping of the PES is crucial for understanding the dynamics of the molecule, including the pathways and barriers for conformational changes. psu.edu These surfaces are typically generated using high-level quantum chemical calculations. nih.gov

Interactive Data Tables

Calculated Relative Energies of this compound Conformers

| Conformer | Calculation Level | Relative Energy (kcal/mol) | Reference |

| Cis | RHF/3-21G | 0.0 | researchgate.net |

| Trans | RHF/3-21G | 3.41 | researchgate.net |

| Cis | RHF/6-31G | 0.0 | researchgate.net |

| Trans | RHF/6-31G | 2.49 | researchgate.net |

| Cis | MP2/6-31G | 0.0 | researchgate.net |

| Trans | MP2/6-31G | 1.69 | researchgate.net |

| Cis | B3LYP/6-311++G(d,p) | 0.0 | ekb.eg |

| Trans | B3LYP/6-311++G(d,p) | - | ekb.eg |

Note: The original study referenced provided energy differences in cm⁻¹, which have been converted to kcal/mol for consistency (1 kcal/mol ≈ 349.75 cm⁻¹).

Frontier Orbital Energies of this compound Conformers (LC-wPBE/6-311++G(d,p) level)

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| I-conformer | - | - | Largest | ekb.eg |

Note: The specific energy values were not provided in the abstract, but the qualitative relationship was described.

Influence of Hyperconjugation on Conformational Preference

Spectroscopic Parameter Prediction through Ab Initio Methods

Ab initio quantum chemical methods are powerful tools for predicting the spectroscopic parameters of molecules like this compound from first principles, without reliance on experimental data. These computational techniques solve the electronic Schrödinger equation to determine molecular properties, providing deep insights into rotational, vibrational, and magnetic resonance spectra. For this compound, theoretical calculations have been instrumental in understanding its conformational landscape, particularly the properties of its cis and trans conformers. The cis form, where the fluorine atom and the aldehydic hydrogen eclipse one another, is generally found to be the more stable conformer. nih.gov

Various levels of theory and basis sets are employed to achieve a balance between computational cost and accuracy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with different functionals (e.g., B3LYP) are commonly used. nih.govgoogle.com The choice of basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), is also critical for obtaining reliable predictions. nih.govgoogle.com These calculations can yield a wealth of spectroscopic data, including rotational constants, vibrational frequencies, and NMR chemical shifts, which are invaluable for interpreting experimental spectra and understanding the molecule's fundamental physical chemistry.

Rotational Constants

Ab initio calculations provide optimized molecular geometries from which rotational constants (A, B, and C) can be derived. These constants are inversely related to the principal moments of inertia of the molecule and are fundamental to microwave spectroscopy. Theoretical predictions are crucial for assigning experimental rotational spectra, especially for molecules with multiple conformers.

For this compound, calculations have been performed to determine the rotational constants for its most stable conformer. For instance, using Density Functional Theory at the B3LYP/6-311++G(d,p) level of theory, the calculated rotational constants show good agreement with experimental values obtained from microwave spectroscopy. google.com This agreement validates the accuracy of the computed geometry and provides a solid foundation for further spectroscopic analysis.

| Constant | Calculated (B3LYP/6-311++G(d,p)) google.com | Experimental google.com |

|---|---|---|

| A | 10.918 | 11.039 |

| B | 9.652 | 9.685 |

| C | 5.290 | 5.322 |

Vibrational Frequencies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Ab initio calculations are widely used to predict the vibrational frequencies and corresponding normal modes. These predictions are vital for assigning features in experimental spectra to specific molecular motions.

Studies on this compound have utilized methods like RHF/6-31G* and MP2/6-31G* to compute the vibrational frequencies for both the cis and trans conformers. nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level have also been used to identify characteristic stretching vibrations. google.com The calculated frequencies help in distinguishing between conformers and understanding how the molecule's vibrations are influenced by its structure.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) google.com |

|---|---|

| C=O Stretch | 1843.3 |

| C-F Stretch | 1108.9 |

| C-C Stretch | 1035.7 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and the chemical shift is a key parameter. nih.gov Ab initio and DFT methods have become indispensable for predicting NMR chemical shifts (δ), providing a link between molecular structure and the observed spectrum. psu.edu The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using a specialized method, most commonly the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk

The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

δsample = (σTMS - σsample) / (1 - σTMS) ≈ σTMS - σsample

The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the chosen level of theory, including the DFT functional and the basis set. nih.govmdpi.com Comprehensive benchmark studies have shown that functionals like PBE0 and ωB97X-D, combined with appropriately large basis sets (e.g., of the pcSseg or 6-311++G family), can yield highly accurate results with low mean absolute errors compared to experimental data. nih.govredalyc.org For this compound, such calculations would be performed on its stable conformers to predict the ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental NMR data and providing insight into the electronic environment of the nuclei. While specific calculated shift values for this compound are not extensively published, the established computational protocols ensure that such predictions can be reliably made. mdpi.comresearchgate.net

Biochemical Pathways and Enzymatic Transformations of Fluoroacetaldehyde

Role as a Central Metabolite in Organofluorine Biosynthesis

The biosynthesis of organofluorines in Streptomyces cattleya begins with the enzymatic incorporation of a fluoride (B91410) ion into an organic molecule, a process catalyzed by a fluorinase enzyme. scispace.comnih.gov This initial fluorination event leads to the formation of 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). scispace.comnih.gov A subsequent series of enzymatic reactions, including phosphorylation and isomerization, converts 5'-FDA into 5-fluoro-5-deoxy-ribulose-1-phosphate. researchgate.netresearchgate.net An aldolase (B8822740) then cleaves this intermediate to generate fluoroacetaldehyde, marking its emergence as a key branch point in the pathway. researchgate.netresearchgate.netresearchgate.net

Biosynthesis of Fluoroacetate (B1212596) from this compound

One of the primary metabolic fates of this compound is its oxidation to fluoroacetate. asm.orgresearchgate.net This conversion is a critical step in the production of this potent toxin. The direct precursor role of this compound in fluoroacetate biosynthesis has been confirmed through isotopic labeling studies. asm.orgiupac.org

The oxidation of this compound to fluoroacetate is catalyzed by a specific NAD+-dependent this compound dehydrogenase. asm.orgwikipedia.orgontosight.ai This enzyme, isolated and characterized from S. cattleya, facilitates the conversion of this compound in the presence of NAD+ and water to yield fluoroacetate, NADH, and a proton. asm.orgwikipedia.org

The this compound dehydrogenase from S. cattleya exhibits a high affinity for this compound. asm.orgexpasy.orggenome.jp It also efficiently oxidizes glycoaldehyde, a non-fluorinated structural analog. asm.orgfluorideresearch.org However, its affinity for acetaldehyde (B116499) is notably lower, suggesting that electronic factors, rather than just steric properties, are significant for substrate binding. asm.orgfluorideresearch.org This substrate specificity indicates that the enzyme may have evolved from a primary metabolic aldehyde dehydrogenase that utilized a substrate similar to glycoaldehyde. asm.orgasm.org

**Table 1: Substrate Specificity of this compound Dehydrogenase from *S. cattleya***

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 100 |

| Glycoaldehyde | High |

| Acetaldehyde | Low |

This table is generated based on qualitative descriptions of enzyme activity. asm.orgexpasy.orgfluorideresearch.org

Transcriptional analysis has revealed that the gene encoding this compound dehydrogenase (FAlDH) is upregulated in the presence of fluoride and during the later stages of growth. nih.gov This coordinated transcriptional response, shared with other genes in the fluoroacetate and 4-fluorothreonine (B18676) biosynthetic pathway, points towards a common regulatory mechanism governing organofluorine production. nih.gov It is believed that the genes for enzymes involved in secondary metabolite biosynthesis are often clustered together, which could facilitate their coordinated regulation. asm.orgasm.org

This compound Dehydrogenase Activity and Specificity

Precursor in Other Fluorometabolite Biosynthetic Routes

Beyond fluoroacetate and 4-fluorothreonine, this compound is believed to be a precursor for other naturally occurring organofluorine compounds. wikipedia.org It is hypothesized that ω-fluoro fatty acids and fluoroacetone (B1215716) are also synthesized from this central intermediate. wikipedia.org The metabolic logic suggests that this compound can be converted to fluoroacetyl-CoA, which can then serve as a building block for the biosynthesis of these other fluorinated metabolites.

Enzymatic Substrate Specificity and Kinetic Analysis

This compound is a key intermediate in the biosynthesis of organofluorine compounds in microorganisms like Streptomyces cattleya. researchgate.netnih.gov Its subsequent transformations are mediated by specific enzymes that channel it towards different metabolic fates. Two primary enzymes have been identified and characterized for their role in processing this compound: a NAD+-dependent this compound dehydrogenase that oxidizes it to fluoroacetate, and a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent threonine transaldolase that converts it to 4-fluorothreonine. researchgate.netnih.gov

The this compound dehydrogenase, isolated from S. cattleya, is an oxidoreductase that catalyzes the conversion of this compound to fluoroacetate. ontosight.aiwikipedia.org This enzyme's activity is crucial for the production of the potent toxin fluoroacetate. nih.govresearchgate.net Kinetic analyses have revealed that the enzyme exhibits a high affinity for this compound. nih.govnih.gov The production of this dehydrogenase is consistent with its role in secondary metabolism, as its activity is detected in the late exponential growth phase and peaks during the stationary phase, which coincides with the onset of fluorometabolite biosynthesis. nih.govfluorideresearch.org

The second key enzyme, a threonine transaldolase, facilitates a PLP-dependent reaction between this compound and L-threonine to produce 4-fluorothreonine. researchgate.netfluorideresearch.org This transaldolase demonstrates significant substrate plasticity, capable of accepting various aldehyde acceptors, which highlights its potential as a biocatalyst for generating a range of β-hydroxy-α-amino acids. researchgate.net Kinetic studies show this enzyme also has a high affinity for this compound. researchgate.net

Comparison with Non-Fluorinated Aldehydes

The substrate specificity of the this compound dehydrogenase from S. cattleya has been investigated by comparing its kinetic parameters with various fluorinated and non-fluorinated aldehydes. The enzyme demonstrates a clear preference for this compound and the structurally similar glycoaldehyde over other aldehydes like acetaldehyde. nih.govresearchgate.net

The Michaelis constant (K_m) for this compound is significantly lower than that for acetaldehyde, indicating a much higher binding affinity for the fluorinated substrate. nih.gov Specifically, the K_m for acetaldehyde is about tenfold higher than that for this compound. nih.gov This suggests that electronic properties, influenced by the electronegative fluorine atom, are more critical for substrate binding than steric factors. nih.gov While chloroacetaldehyde (B151913) is also readily oxidized, it causes inactivation of the enzyme over time. nih.gov Yeast aldehyde dehydrogenase can also oxidize this compound, but with a nearly fourfold higher K_m (0.31 mM), indicating lower affinity compared to the specialized enzyme from S. cattleya. nih.gov

The kinetic data underscores the enzyme's specific adaptation for processing fluorinated intermediates.

Table 1: Kinetic Properties of this compound Dehydrogenase with Various Aldehyde Substrates

> Source: Data compiled from Murphy et al., 2001. nih.gov > ND: Not Determined

Structural Biology of this compound-Processing Enzymes

While detailed high-resolution crystal structures for the specific this compound-processing enzymes from S. cattleya are not yet fully elucidated in the reviewed literature, biochemical characterization provides significant insights into their structural properties.

The this compound dehydrogenase has been purified and characterized. nih.govresearchgate.net It is an NAD+-dependent enzyme with an optimal pH of 9 and a temperature optimum of 45°C. nih.gov Structurally, the enzyme is proposed to be a tetramer, a common quaternary structure for aldehyde dehydrogenases. nih.govfluorideresearch.org Its properties align with it being a variant of the broader class of aldehyde dehydrogenase enzymes. nih.govfluorideresearch.org

The threonine transaldolase is a pyridoxal phosphate (PLP)-dependent enzyme. researchgate.netnih.gov It shows some homology to bacterial serine hydroxymethyltransferases (SHMT) and C5 sugar isomerases/epimerases. researchgate.net The reliance on the PLP cofactor is central to its mechanism of catalyzing the C-C bond formation between this compound and an amino acid donor. fluorideresearch.org

Although the crystal structure of the fluorinase, the enzyme that catalyzes the initial C-F bond formation upstream of this compound production, has been solved, similar structural data for the dehydrogenase and transaldolase that directly utilize this compound is still an area of active research. fluorideresearch.orgnih.gov Understanding the three-dimensional structures of these enzymes' active sites is crucial for elucidating the precise molecular basis for their substrate specificity and for guiding protein engineering efforts. mit.eduyork.ac.uk

Metabolic Engineering Strategies Leveraging this compound Intermediacy

The pivotal position of this compound as the last common intermediate in the biosynthesis of both fluoroacetate and 4-fluorothreonine makes it an attractive target for metabolic engineering. researchgate.netresearchgate.net Knowledge of the enzymes that produce and consume this aldehyde provides a foundation for designing microbial cell factories for the synthesis of valuable organofluorine compounds. researchgate.netnih.gov

Metabolic engineering strategies can be envisioned in several ways:

De Novo Production of Fluorochemicals : A primary strategy involves reconstructing the fluorometabolite biosynthetic pathway in a heterologous host, such as E. coli or P. putida. acs.orgfrontiersin.org This requires the co-expression of the necessary enzymes: the fluorinase (to form the C-F bond), a phosphorylase, an isomerase, and an aldolase to generate this compound from fluoride and central metabolites. researchgate.netrsc.org Subsequently, expressing either the this compound dehydrogenase or the threonine transaldolase would channel the intermediate specifically towards fluoroacetate or 4-fluorothreonine, respectively. biorxiv.org Such approaches aim to create sustainable bioprocesses for producing fluorinated platform chemicals from renewable feedstocks. frontiersin.orgejbiotechnology.info

Biocatalytic Applications : The enzymes that process this compound can be used as biocatalysts in chemoenzymatic synthesis. researchgate.net The 4-fluorothreonine transaldolase, with its demonstrated substrate plasticity, is a candidate for producing a variety of non-canonical, fluorinated amino acids by feeding it different aldehyde analogs. researchgate.net This avoids the complexity of a full de novo pathway reconstruction and leverages the enzyme's specific catalytic function.

The development of these strategies relies heavily on the foundational knowledge of the biochemical pathways and the enzymatic transformations centered around this compound. researchgate.net

Toxicological Implications and Cellular Mechanisms of Fluoroacetaldehyde

Cellular Toxicity Pathways Induced by Fluoroacetaldehyde Exposure

The toxicity of this compound is intrinsically linked to its metabolic fate within the cell. Once it enters biological systems, it can be oxidized to fluoroacetate (B1212596), which then disrupts fundamental cellular processes. nih.gov

The primary mechanism of toxicity stemming from this compound exposure is the inhibition of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This process is not caused by this compound directly but by its metabolic product, fluoroacetate.

Conversion to Fluoroacetate: In biological systems, this compound is oxidized to fluoroacetate. This conversion is catalyzed by an NAD+-dependent enzyme, this compound dehydrogenase, which has been isolated from Streptomyces cattleya. nih.govipp.pt

Lethal Synthesis: Fluoroacetate itself is not the direct inhibitor. It must first be activated to fluoroacetyl-coenzyme A (fluoroacetyl-CoA). rsc.orgacs.org This reaction is catalyzed by acetyl-CoA synthetase.

Formation of Fluorocitrate: Fluoroacetyl-CoA enters the TCA cycle by condensing with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, to form (2R,3R)-fluorocitrate. rsc.orgacs.org This specific conversion of a non-toxic compound into a highly toxic one is termed "lethal synthesis." illinois.edu

Aconitase Inhibition: Fluorocitrate is a potent and specific inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle. acs.org The tight binding of fluorocitrate to aconitase blocks this crucial step.

Metabolic Disruption: The inhibition of aconitase leads to a dramatic accumulation of citrate within the mitochondria and cytoplasm. nih.gov This blockage halts the TCA cycle, severely impairing cellular respiration and the production of ATP, the cell's primary energy currency. thepharmajournal.com The resulting energy deficit leads to widespread metabolic dysfunction and ultimately, cell death.

The enzyme this compound dehydrogenase exhibits a high affinity for this compound, suggesting an efficient conversion to the toxic precursor. nih.gov

**Table 1: Kinetic Parameters of this compound Dehydrogenase from *S. cattleya***

| Substrate | K_m_ (mM) | Relative V_max_ (%) |

|---|---|---|

| This compound | 0.08 | 100 |

| Glycoaldehyde | 0.06 | 136 |

| Acetaldehyde (B116499) | 0.81 | 64 |

| Chloroacetaldehyde (B151913) | 0.22 | 114 |

Data sourced from studies on the purified enzyme, highlighting its strong affinity for this compound compared to its non-fluorinated counterpart, acetaldehyde. nih.gov

This compound has been implicated as a potential mediator of the cardiotoxicity observed with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). jbuon.comtermedia.pl It is proposed that this compound can be generated as a degradation product from 5-FU solutions and is subsequently converted in vivo to fluoroacetate, the agent directly responsible for cardiac damage. nih.govtermedia.pl The proposed mechanisms mirror those of fluoroacetate poisoning and include:

Energy Depletion: The primary mechanism is believed to be the inhibition of the TCA cycle in myocardial cells, as described above. nih.govthepharmajournal.com This leads to a severe depletion of high-energy phosphates like ATP, which is critical for cardiac muscle contraction and function. nih.govjacc.org The resulting energy crisis can manifest as myocardial ischemia, left ventricular dysfunction, and chest pain. jbuon.comtermedia.pl

Coronary Vasospasm: Another proposed mechanism is the induction of coronary artery vasospasm, which restricts blood flow to the heart muscle, causing ischemia. jbuon.comtermedia.pl While this is a leading hypothesis for 5-FU cardiotoxicity, the direct role of this compound or fluoroacetate in causing vasospasm is still under investigation. nih.gov

Direct Myocardial Toxicity: Direct toxic effects on the heart muscle (myocardium) have also been suggested. termedia.pl This could involve apoptosis (programmed cell death) of cardiomyocytes and endothelial cells, potentially leading to inflammatory lesions that resemble toxic myocarditis. jbuon.comjacc.org

Impact on Metabolic Cycles and Enzyme Inhibition

Formation of Biological Adducts

As a reactive aldehyde, this compound has the potential to form covalent bonds with biological macromolecules, creating adducts that can disrupt cellular structure and function.

Research indicates that this compound can bind to DNA, suggesting a potential for genotoxicity. While specific studies detailing the exact structure of this compound-DNA adducts are limited, the reactivity of the aldehyde functional group is well-established from studies with its non-fluorinated analog, acetaldehyde.

Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form adducts such as N²-ethylidene-dG. mdpi.comnih.govresearchgate.net This initial adduct is a Schiff base, which can undergo further reactions or be stabilized by reduction. researchgate.net These adducts can lead to the formation of more complex DNA lesions, including DNA-protein and DNA interstrand cross-links, which are mutagenic and carcinogenic. nih.gov

Given its structural similarity, this compound is expected to react with DNA in a similar manner, forming analogous adducts. The high electrophilicity of the carbonyl carbon in this compound, influenced by the electron-withdrawing fluorine atom, may enhance its reactivity towards nucleophilic sites on DNA bases compared to acetaldehyde. The formation of such adducts could interfere with DNA replication and transcription, potentially leading to mutations and cellular damage.

This compound can also bind to proteins, which could perturb their function. The primary targets for aldehydes on proteins are the nucleophilic amino groups of lysine (B10760008) residues and the N-terminal amino groups. nih.gov

The reaction mechanism likely mirrors that of acetaldehyde, which involves two main stages:

Unstable Adduct Formation: this compound can react with protein amino groups to form reversible Schiff bases. nih.gov

Stable Adduct Formation: Over time, these initial adducts can rearrange or react further to form stable, essentially irreversible products. nih.gov This process can involve reactions with other acetaldehyde molecules (via aldol (B89426) condensation), leading to the formation of advanced, fluorescent products and potentially causing both intra- and inter-molecular cross-linking of proteins. nih.govnih.gov

The formation of such adducts on enzymes and structural proteins can lead to significant functional perturbation. For example, adduct formation at an enzyme's active site could lead to inactivation, while cross-linking could result in the aggregation of proteins, disrupting cellular architecture and processes.

DNA Adduct Formation by this compound and its Metabolites

Cellular Defense and Detoxification Mechanisms

Organisms that produce or are frequently exposed to this compound and its toxic metabolite fluoroacetate have evolved sophisticated defense and detoxification mechanisms.

Enzymatic Degradation: Some microorganisms possess enzymes capable of breaking down these toxic compounds. Bacteria isolated from bovine rumen and other environments can degrade fluoroacetate into harmless fluoride (B91410) ions and acetate. researchgate.netnih.gov This detoxification is often mediated by enzymes called fluoroacetate dehalogenases. nih.gov

Metabolic Resistance in Producing Organisms: The soil bacterium Streptomyces cattleya, which naturally produces fluoroacetate, has multiple resistance strategies. nih.govcdc.gov One key mechanism is the enzyme fluoroacetyl-CoA-specific thioesterase (FlK), which selectively hydrolyzes fluoroacetyl-CoA. researchgate.netnih.gov This prevents the toxic intermediate from entering the TCA cycle and forming fluorocitrate, effectively disarming the "lethal synthesis" pathway. nih.gov The FlK enzyme shows a remarkable 10⁶-fold higher catalytic efficiency for fluoroacetyl-CoA compared to acetyl-CoA. nih.gov

Temporal Metabolic Control: S. cattleya also employs a temporal control strategy to avoid self-poisoning. It coordinates the biosynthesis of fluorometabolites with its growth phases, initiating production primarily during the stationary phase when the TCA cycle is naturally less active and shutting down. rsc.orgcdc.gov This ensures that the toxic product does not interfere with its own primary energy metabolism during active growth.

Fluoride Export: As a first line of defense, many bacteria possess fluoride export channels (such as Fluc or CrcB proteins) that actively pump fluoride ions out of the cell. researchgate.netnih.gov This prevents the initial accumulation of the fluoride ion required for the biosynthesis of this compound. nih.gov

Endogenous Resistance Mechanisms in Organisms Producing this compound

Organisms that synthesize this compound and its subsequent toxic metabolite, fluoroacetate, have evolved sophisticated mechanisms to prevent self-poisoning. These strategies are crucial for their survival and are primarily centered on enzymatic selectivity and temporal regulation of metabolic pathways.

A primary example is found in the soil bacterium Streptomyces cattleya, which produces both fluoroacetate and 4-fluorothreonine (B18676) via a this compound intermediate. researchgate.net One of its key defense mechanisms involves a specific enzyme, fluoroacetyl-CoA hydrolase (FlK). researchgate.netnih.gov This enzyme demonstrates a remarkable selectivity, preferentially hydrolyzing fluoroacetyl-CoA over the structurally similar and metabolically essential acetyl-CoA. researchgate.netnih.gov The catalytic efficiency of FlK for fluoroacetyl-CoA is approximately 10⁶-fold higher than for acetyl-CoA, effectively preventing the toxic fluorinated compound from entering the tricarboxylic acid (TCA) cycle. nih.gov By reversing the activation of fluoroacetate to its CoA ester, the bacterium avoids the "lethal synthesis" of fluorocitrate, which would otherwise inhibit the enzyme aconitase and halt cellular respiration. nih.gov The gene for this hydrolase is located within the same gene cluster as the fluorinase enzyme responsible for the initial carbon-fluorine bond formation, suggesting a co-evolved resistance system. nih.gov

In addition to enzymatic detoxification, S. cattleya employs a temporal resistance strategy. researchgate.netnih.gov The bacterium separates the production of fluorinated metabolites from its primary growth phase. nih.govnih.gov Organofluorine biosynthesis is initiated during the stationary phase of growth, a period when the TCA cycle is largely inactive. researchgate.netnih.govnih.gov This temporal control ensures that even if some fluoroacetyl-CoA is formed, its potential for disrupting the central energy metabolism is minimized. researchgate.net Interestingly, studies have shown that disrupting the gene for the fluoroacetyl-CoA thioesterase (FlK) does not cause a significant growth defect related to organofluorine production, highlighting the importance of this temporal regulation as a major resistance mechanism. researchgate.netnih.gov

Plants that produce fluoroacetate, such as Dichapetalum cymosum, also exhibit endogenous resistance. acs.org These plants are believed to synthesize the toxin as a defense against herbivores. nih.gov Similar to S. cattleya, D. cymosum possesses a fluoroacetyl-CoA hydrolase that selectively cleaves fluoroacetyl-CoA, preventing the formation of toxic fluorocitrate. nih.govacs.orgipp.pt Furthermore, there is evidence to suggest that the citrate synthase in these plants has a high capacity to discriminate between acetyl-CoA and fluoroacetyl-CoA, showing a very low affinity for the fluorinated substrate, which provides another layer of protection. ipp.pt

Table 1: Endogenous Resistance Mechanisms in Fluoroacetate-Producing Organisms

Analytical Methodologies for Detection and Characterization of Fluoroacetaldehyde

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating fluoroacetaldehyde from complex mixtures, a crucial step for its accurate quantification and characterization. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed, often in tandem with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for its radiolabeled form, [¹⁸F]this compound, which is used in positron emission tomography (PET). nih.gov The analysis often involves derivatization to enhance detection and improve chromatographic behavior. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group of this compound to form a stable 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative. nih.gov This derivative can be readily detected by UV-Vis spectrophotometry.

One reported HPLC method for the analysis of the this compound-2,4-DNPH derivative utilizes a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase of acetonitrile (B52724) and water (50:50) at a flow rate of 3 ml/min, with detection at 360 nm. nih.govresearchgate.net For the direct analysis of underivatized this compound, a C18 column with a water eluent at a flow rate of 2 ml/min and detection at 277 nm has been used. nih.govresearchgate.net

In the context of protein radiolabeling with [¹⁸F]this compound, size-exclusion chromatography (SEC-HPLC) is employed to separate the radiolabeled protein from unreacted [¹⁸F]this compound and other small molecules. nih.gov A typical SEC-HPLC method might use a GE Superdex 200 column with phosphate-buffered saline (PBS) as the mobile phase. nih.gov

Table 1: HPLC Methods for this compound Analysis

| Analyte | Derivative | Column | Mobile Phase | Flow Rate | Detection | Retention Time (t_R) | Reference |

| This compound | None | Phenomenex Prodigy C18, 10 µm, ODS (3), 100 Å, 250 × 10 mm | Water | 2 ml/min | 277 nm | 8 min | nih.gov |

| This compound-2,4-DNPH | 2,4-dinitrophenylhydrazone | Phenomenex Prodigy C18, 10 µm, ODS (3), 100 Å, 250 × 10 mm | Acetonitrile:Water (50:50) | 3 ml/min | 360 nm | 25 min | nih.gov |

| [¹⁸F]rhIL-1RA | None | GE Superdex 200 10/300 GL | PBS | 1 ml/min | 254 and 220 nm | 15 min | nih.gov |

| N-[¹⁸F]Fluoroethylbenzylamine | None | C18 (Waters semi-prep, 30 x 0.7 cm) | Phosphate (B84403) buffer (pH 7.4) – acetonitrile (70:30) | 6 mL/min | - | 14 min | snmjournals.org |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. sigmaaldrich.com However, direct GC analysis of this compound can be challenging due to its polarity and reactivity. Derivatization is often employed to improve its volatility and thermal stability, making it more amenable to GC analysis. While specific GC methods for this compound are not extensively detailed in the provided search results, the analysis of the related compound, fluoroacetate (B1212596), by GC suggests potential strategies. nih.govnih.gov For instance, fluoroacetic acid is often converted to its ethyl ester before GC analysis. nih.gov A similar esterification or other derivatization approach could likely be applied to this compound.

The general principle of GC involves vaporizing the sample and separating its components in a heated column. measurlabs.com The separated components are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov For instance, a method for acetaldehyde (B116499) analysis involves derivatization with 2-(hydroxymethyl)piperidine on an XAD-2 adsorbent, followed by desorption with toluene (B28343) and analysis by GC with a nitrogen-selective detector. osha.gov

Coupling with Mass Spectrometry (LC-MS, GC-MS) for Structural Elucidation and Trace Detection

The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in analytical capability, offering high sensitivity and structural information. Both LC-MS and GC-MS are invaluable for the definitive identification and trace-level detection of this compound and its metabolites. escholarship.orgfilab.fr

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.govsciex.com.cnchromatographyonline.com This technique has been used to identify this compound as a common fluorometabolite. escholarship.org For instance, the analysis of fluoroacetate, a metabolic product of this compound, in water has been achieved using LC-MS/MS with a C8 reversed-phase column and electrospray ionization (ESI) in negative ion mode. nih.gov The high resolution and sensitivity of modern mass spectrometers allow for the unambiguous identification of compounds even in complex biological matrices. researchgate.netresearchgate.net

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govmeasurlabs.comfilab.frresearchgate.net After separation by GC, the analytes are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. researchgate.net For example, the identity of 4-fluorothreonine (B18676), which is formed from this compound, has been confirmed by GC-MS analysis after persilylation. researchgate.net Similarly, the characterization of this compound's 2,4-DNPH derivative has been accomplished using mass spectrometry.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and vibrational modes of this compound. Nuclear magnetic resonance (NMR) and infrared (IR)/Raman spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. researchgate.netresearchgate.net ¹⁹F NMR is especially valuable due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.

¹⁹F NMR spectroscopy provides a highly specific means for the detection, identification, and quantification of fluorine-containing compounds like this compound and its metabolites in biological fluids. nih.gov For instance, ¹⁹F NMR has been used to identify this compound hydrate (B1144303) and its adduct with urea (B33335) in human biofluids. nih.gov The chemical shift and coupling constants in ¹⁹F NMR spectra provide detailed information about the chemical environment of the fluorine atom. In studies of the bacterium Streptomyces cattleya, ¹⁹F-NMR analysis was crucial in identifying this compound as a key intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine. researchgate.netasm.orgnih.gov

¹H and ¹³C NMR spectroscopy are also used in conjunction with ¹⁹F NMR to provide a complete structural assignment. For example, the structure of fluoroacetone (B1215716), a related compound, has been characterized by ¹H, ¹³C, and ¹⁹F NMR, revealing characteristic chemical shifts and coupling constants. researchgate.netchemicalbook.com

Table 2: NMR Data for Fluoroacetone (as a related example)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |

| ¹H | 4.52 ppm (CH₂F) | doublet | J(H,F) = 49 Hz | researchgate.net |

| ¹H | 2.21 ppm (CH₃) | doublet | J(H,F) = 5 Hz | researchgate.net |

| ¹³C | 203.50 ppm (C=O) | doublet | J(C,F) = 18 Hz | researchgate.net |

| ¹³C | 84.10 ppm (CH₂F) | doublet | J(C,F) = 181 Hz | researchgate.net |

| ¹⁹F | -223.5 ppm | triplet | J(H,F) = 48 Hz | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and conformational analysis. scispace.comresearchgate.netacs.orgibm.comscispace.comsigmaaldrich.comsigmaaldrich.comnih.govnist.govsigmaaldrich.com

While specific IR and Raman spectra for this compound are not detailed in the provided results, studies on related molecules like 2-fluoroethanol (B46154) and fluoroacetone demonstrate the utility of these techniques. scispace.comnih.gov For example, the IR spectra of 2-fluoroethanol have been extensively studied to understand its conformational preferences. scispace.com Similarly, Raman spectroscopy has been used to investigate the conformational equilibria of fluoroacetone in aqueous solutions. nih.govsigmaaldrich.com These studies reveal characteristic vibrational bands, such as C-F and C=O stretching frequencies, which are sensitive to the molecular environment and conformation. Ab initio calculations are often used in conjunction with experimental spectra to assign vibrational modes and predict the spectra of different conformers. ibm.com

UV-Vis Spectroscopy and Derivatization for Enhanced Detection

Direct analysis of this compound by UV-Vis spectroscopy is often impractical due to its weak absorption of ultraviolet and visible light. To overcome this limitation, a common and effective strategy involves chemical derivatization to yield a product with a strong chromophore, thereby enhancing detection sensitivity and selectivity. ijcpa.inresearchgate.net The most widely employed method for this purpose is the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH). researchgate.netchromatographyonline.com

The reaction involves the condensation of the carbonyl group of this compound with the hydrazine (B178648) group of DNPH, typically under acidic conditions, to form a stable this compound-2,4-dinitrophenylhydrazone (this compound-DNPH) derivative. nih.govacs.org This resulting hydrazone is a highly conjugated molecule that exhibits strong absorbance in the UV-visible region, making it ideal for spectrophotometric analysis. researchgate.net

The analysis is generally performed using high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector (HPLC-UV). ijcpa.inepa.gov The this compound-DNPH derivative is separated from the unreacted DNPH reagent and other sample components on a reverse-phase column, such as a C18 column. nih.gov The detection wavelength is set at the absorption maximum (λmax) of the derivative, which is typically around 360 nm. chromatographyonline.comnih.gov For instance, in the characterization of both isotopically unmodified and [¹⁸F]-labeled this compound, the resulting DNPH derivative was analyzed by HPLC with UV detection at 360 nm. nih.gov

The derivatization procedure itself has been well-documented. In one method, a solution of this compound is mixed with a phosphoric acid solution of 2,4-DNPH and heated to facilitate the reaction before HPLC analysis. nih.gov The formation of E- and Z-isomers of the resulting hydrazone is possible, which may exhibit slightly different retention times and absorption maxima, a factor that is considered during method development. For example, the E- and Z-isomers of acetaldehyde-2,4-dinitrophenylhydrazone have been shown to have distinct absorption maxima at 365 nm and 360 nm, respectively. chromatographyonline.com This derivatization technique provides a robust and sensitive method for the quantification of this compound in various matrices. ijcpa.in

Radiometric Detection in Radiolabeled Applications

This compound is a valuable precursor in radiochemistry, particularly in its fluorine-18 (B77423) ([¹⁸F]) labeled form, for applications in Positron Emission Tomography (PET) imaging. nih.gov [¹⁸F]this compound serves as a biocompatible prosthetic group that can be attached to larger molecules, such as peptides and proteins, under mild conditions. nih.govsnmjournals.org The detection and quantification of these radiolabeled molecules rely on radiometric methods, which measure the radiation emitted from the decay of the ¹⁸F isotope.

The synthesis of [¹⁸F]this compound is often performed in automated modules, which allows for reproducible production with high specific activity while minimizing radiation exposure to chemists. nih.govresearchgate.net One key application is the radiolabeling of proteins. For example, recombinant human interleukin-1 receptor antagonist (rhIL-1RA), a 17.5-kDa protein, has been successfully radiolabeled with [¹⁸F]this compound. nih.gov The efficiency of such labeling reactions is monitored using radiometric techniques, commonly radio-HPLC. nih.gov In a radio-HPLC system, the column eluate passes through a standard UV detector and then a radioactivity detector (e.g., a Geiger-Müller tube or a scintillation detector) connected in series. This setup allows for the simultaneous monitoring of both the mass of the compound (via UV absorbance) and its radioactivity, enabling the determination of radiochemical purity and specific activity. nih.gov

The detection of radiometabolites is also a critical aspect of radiolabeled applications. Following administration, radiotracers can be metabolized, potentially leading to the release of the radiolabel or the formation of different radioactive species. For instance, metabolites of tracers that release [¹⁸F]this compound or its oxidized product, [¹⁸F]fluoroacetate, can be tracked in vivo, as these smaller molecules may have different biodistribution profiles. mdpi.com Radiometric detection methods are sensitive enough to detect these metabolites in plasma and tissue samples, providing crucial information for the validation of a PET radioligand.

Applications of Fluoroacetaldehyde in Advanced Chemical Synthesis and Biotechnology

Use as a Building Block in Organic Synthesis

The electrophilic nature of the carbonyl carbon in fluoroacetaldehyde, enhanced by the electron-withdrawing fluorine atom, makes it a reactive and useful reagent in a variety of organic transformations. This reactivity has been harnessed for the construction of intricate molecular architectures, particularly those containing fluorine, an element known to impart unique and often desirable properties to bioactive molecules. researchgate.net

Synthesis of Fluorinated Heterocycles and Complex Molecules

This compound serves as a key precursor in the synthesis of various fluorinated compounds. Its ability to participate in nucleophilic addition reactions provides a direct pathway to introduce a fluoroethyl or related moiety into a target molecule. This strategy is particularly valuable in the construction of fluorinated heterocycles, which are prominent structural motifs in many pharmaceuticals and agrochemicals. The introduction of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Furthermore, this compound is a known biosynthetic precursor to both fluoroacetate (B1212596) and 4-fluorothreonine (B18676) in the bacterium Streptomyces cattleya. researchgate.netwikipedia.org This natural pathway highlights its role as a fundamental building block for more complex fluorinated natural products. researchgate.net The enzymatic machinery in this organism effectively utilizes this compound to construct these unique metabolites. researchgate.net Inspired by nature, synthetic chemists have explored using this compound and its derivatives in chemoenzymatic and total synthesis approaches to access a diverse range of complex fluorinated molecules. researchgate.net

Enantioselective Synthesis via Biocatalytic Transformations

The development of stereoselective methods for the synthesis of chiral fluorinated compounds is a significant area of research. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a powerful approach to achieve high enantioselectivity under mild reaction conditions. unipd.itmdpi.com

This compound has been employed as a substrate in enzyme-catalyzed reactions to produce chiral fluorinated molecules. For instance, L-threonine transaldolases can catalyze the reaction between L-threonine and this compound to generate 4-fluorothreonine. researchgate.net This biocatalytic approach allows for the stereocontrolled synthesis of this valuable fluorinated amino acid. Pyridoxal (B1214274) 5´-phosphate (PLP)-dependent aldolases are also recognized as key biocatalysts for creating C-C bonds and have been utilized in the synthesis of complex molecules like fluorinated β-hydroxy-α-amino acids through aldol (B89426) condensation. nih.gov

Moreover, formal aldol reactions involving this compound have been developed using organocatalysis, providing access to enantiomerically enriched fluorinated products. researchgate.netnih.gov These methods often employ masked fluoroacetate surrogates that generate a reactive enolate in situ, which can then react with various electrophiles, including those derived from this compound. researchgate.netnih.gov The ability to control the stereochemistry during the introduction of the fluoroacetate unit is crucial for the synthesis of biologically active molecules. researchgate.net

Radiopharmaceutical Development

The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. rsc.org The development of efficient methods for incorporating ¹⁸F into biomolecules is therefore of paramount importance. [¹⁸F]this compound has emerged as a key prosthetic group for this purpose, facilitating the radiolabeling of a wide range of biologically relevant molecules.

Development of Novel Radiolabeling Strategies for PET Imaging

The versatility of [¹⁸F]this compound has spurred the development of novel radiolabeling strategies for PET imaging. Its use is not limited to the direct labeling of existing functional groups on biomolecules. Researchers are continuously exploring new ways to incorporate it into more complex radiotracers designed to target specific biological processes.

For instance, [¹⁸F]this compound can be a metabolic product of certain ¹⁸F-labeled PET tracers in vivo. snmjournals.orgacs.org Understanding these metabolic pathways is crucial for the accurate interpretation of PET imaging data. In some cases, the formation of radiometabolites like [¹⁸F]this compound and its oxidation product, [¹⁸F]fluoroacetic acid, can interfere with the quantification of the target radioligand. snmjournals.orgmdpi.com

Conversely, the chemical properties of [¹⁸F]this compound can be exploited to design new prosthetic groups with improved characteristics, such as enhanced water solubility for labeling biomolecules that are sensitive to organic solvents. nih.gov The development of automated methods for the synthesis of [¹⁸F]this compound has been a significant step forward, enabling higher starting radioactivities and improved specific activities of the final radiolabeled products, which is crucial for successful PET imaging studies. nih.govresearchgate.net These advancements facilitate the translation of novel PET tracers from preclinical research to clinical applications. nih.gov

Environmental Fate and Biogeochemical Cycling of Fluoroacetaldehyde

Abiotic Degradation Pathways in Environmental Compartments

The abiotic degradation of fluoroacetaldehyde, or its breakdown through non-biological processes, is crucial to understanding its persistence and movement through different environmental compartments like the atmosphere, water, and soil. While specific experimental data on this compound is limited, its degradation pathways can be inferred from its chemical structure and the known behavior of similar small aldehydes and organofluorine compounds.

Microbial Bioremediation and Biodegradation Studies

The biodegradation of this compound is a more extensively studied aspect of its environmental fate. It is recognized as a significant intermediate in the metabolic pathways of certain microorganisms, most notably the actinomycete Streptomyces cattleya. wikipedia.org This bacterium is one of the few organisms known to naturally synthesize organofluorine compounds. fishersci.se